8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Description
8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a nortropane derivative characterized by an 8-azabicyclo[3.2.1]octane (nortropane) core substituted at the 8-position with a (2,5-dimethylphenyl)methyl group and at the 3-position with a hydroxyl group. This scaffold is pharmacologically significant due to its structural similarity to tropane alkaloids, which often exhibit activity at neurotransmitter receptors (e.g., dopamine, opioid) .
Properties
IUPAC Name |
8-[(2,5-dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11-3-4-12(2)13(7-11)10-17-14-5-6-15(17)9-16(18)8-14/h3-4,7,14-16,18H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASTWMZHUAMPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3CCC2CC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods often rely on the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Chemical Reactions Analysis
8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for further studies in drug development.
Case Studies:
- Neurotransmitter Modulation : Research has indicated that compounds similar to 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can modulate neurotransmitter release and uptake, potentially aiding in conditions like depression and anxiety disorders.
Neuroscience
Studies have focused on the compound's effects on synaptic transmission and plasticity. Its ability to influence cholinergic pathways makes it relevant for research into cognitive enhancement and neuroprotection.
Case Studies:
- Cognitive Enhancement : In animal models, the administration of similar bicyclic compounds has shown improvements in memory and learning tasks, suggesting a role in cognitive enhancement therapies.
Organic Synthesis
The unique structure of this compound makes it an interesting building block in organic synthesis. Its reactivity can be harnessed to create more complex molecules.
Applications:
- Synthesis of Novel Compounds : The compound can be used as a precursor in the synthesis of other biologically active molecules, expanding the library of compounds available for pharmaceutical research.
Mechanism of Action
The mechanism of action of 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Profile Comparisons
Dopamine Receptor Ligands
- Compound 26 (2,3-Dichlorophenyl-substituted): Exhibits high affinity for dopamine D2-like receptors, attributed to halogenated aryl groups enhancing lipophilicity and receptor interactions .
- Compound 28 (4-Bromophenyl-substituted): Similar D2 activity but reduced stability due to bromine’s electron-withdrawing effects .
Nociceptin Opioid Receptor (NOP) Agonists
- SCH 221510: A potent NOP agonist with anxiolytic effects, demonstrating that bulky 8-position substituents (bis(2-methylphenyl)methyl) enhance receptor selectivity over classical opioid receptors .
Structural Flexibility and Receptor Selectivity
Physicochemical and Spectroscopic Data
Biological Activity
The compound 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C16H23NO
- Molecular Weight : 245.37 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
The azabicyclo[3.2.1]octane structure is known to interact with various neurotransmitter systems, particularly those involving opioid receptors and other central nervous system (CNS) pathways. The specific interactions of this compound include:
- Kappa Opioid Receptor Antagonism : Research indicates that derivatives of azabicyclo compounds exhibit potent antagonistic activity at kappa opioid receptors (KOR). For instance, a similar compound demonstrated an IC50 value of 20 nM against KOR, suggesting that modifications in the structure can enhance receptor selectivity and potency .
- CNS Activity : The compound's ability to penetrate the blood-brain barrier allows it to exert effects within the CNS, making it a candidate for treating conditions such as depression and pain management.
Biological Activity Overview
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of various azabicyclo compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant pain relief comparable to morphine in animal models, particularly in hot plate tests.
Case Study 2: Kappa Opioid Receptor Modulation
In another study focused on the modulation of kappa opioid receptors, a series of azabicyclo derivatives were synthesized and tested for their receptor binding affinities and functional activities. The findings revealed that specific modifications led to enhanced receptor antagonism and reduced side effects typically associated with opioid therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
